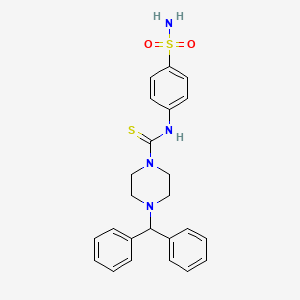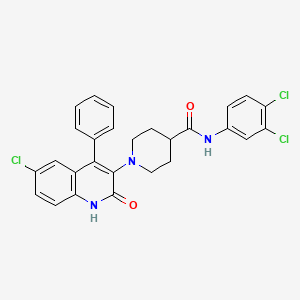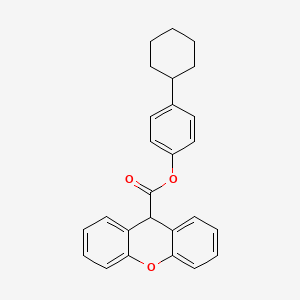
4-(diphenylmethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(AMINOSULFONYL)PHENYL]-4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of benzenesulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound’s structure includes a tetrahydropyrazine ring, a benzhydryl group, and a carbothioamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(AMINOSULFONYL)PHENYL]-4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-(aminosulfonyl)aniline with benzhydryl chloride in the presence of a base to form the benzhydryl derivative. This intermediate is then reacted with tetrahydropyrazine and a suitable thiocarbonyl reagent under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbothioamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group in the benzenesulfonamide moiety, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
N-[4-(AMINOSULFONYL)PHENYL]-4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-[4-(AMINOSULFONYL)PHENYL]-4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to bind to the active sites of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways and lead to various biological effects. The benzhydryl and tetrahydropyrazine moieties may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
- N-({[4-(AMINOSULFONYL)PHENYL]AMINO}CARBONYL)-4-METHYLBENZENESULFONAMIDE
- N-[4-(AMINOSULFONYL)PHENYL]-2-{[4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Comparison: N-[4-(AMINOSULFONYL)PHENYL]-4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is unique due to its combination of a tetrahydropyrazine ring and a benzhydryl group, which are not commonly found together in similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
属性
分子式 |
C24H26N4O2S2 |
|---|---|
分子量 |
466.6 g/mol |
IUPAC 名称 |
4-benzhydryl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C24H26N4O2S2/c25-32(29,30)22-13-11-21(12-14-22)26-24(31)28-17-15-27(16-18-28)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H,26,31)(H2,25,29,30) |
InChI 键 |
JOONEJZYSGGFAT-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC4=CC=C(C=C4)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Fluorophenyl)methylene]-N~1~-phenyl-1-hydrazinecarbothioamide](/img/structure/B10863954.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-{4-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperazin-1-yl}acetamide](/img/structure/B10863958.png)
![N-benzyl-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10863961.png)

![12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-4-(phenoxymethyl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10863963.png)
![8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10863975.png)
![Methyl 4-[6-amino-5-cyano-3-(2,4-dimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B10863978.png)
![2-(4-chlorophenoxy)-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B10863982.png)

![4-(3-ethoxy-4-hydroxyphenyl)-5-methyl-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10863997.png)
![4-(4-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10864003.png)
![3-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-N,N-dimethyl-1H-indole-1-sulfonamide](/img/structure/B10864005.png)
![3-[4-(2-hydroxyethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B10864044.png)

